An In-depth Technical Guide to 4-Bromocyclohexanol: Physical and Chemical Properties
An In-depth Technical Guide to 4-Bromocyclohexanol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromocyclohexanol, a halogenated cyclic alcohol of interest in organic synthesis and as a building block in medicinal chemistry. This document details the compound's structural features, physical characteristics, and chemical reactivity, with a focus on its stereoisomers, cis-4-bromocyclohexanol and trans-4-bromocyclohexanol. Experimental protocols for its synthesis and key reactions, including oxidation, substitution, and elimination, are presented. Furthermore, this guide includes detailed spectral data analysis and visualizations of reaction pathways to facilitate a deeper understanding of this versatile molecule.
Introduction
4-Bromocyclohexanol is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and a bromine (-Br) atom at the 1 and 4 positions, respectively. The presence of these two functional groups, along with the stereochemistry of the cyclohexane ring, imparts a diverse range of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 4-bromocyclohexanol are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers due to differences in their molecular symmetry and intermolecular interactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.057 g/mol | [1] |
| Boiling Point | 225.5 °C at 760 mmHg | [1] |
| Density | 1.519 g/cm³ | [1] |
| Flash Point | 90.2 °C | [1] |
| Vapor Pressure | 0.0171 mmHg at 25°C | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 4-bromocyclohexanol and its isomers.
The IR spectrum of 4-bromocyclohexanol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |
| 3590-3650 | O-H stretch (alcohol) | Strong, broad peak indicating hydrogen bonding. | [2][3] |
| 2850-3000 | C-H stretch (alkane) | Medium to strong peaks. | |
| 1620-1680 | C=C stretch (alkene) | This band would appear in elimination products. | [2][3] |
| ~1050 | C-O stretch (alcohol) | Strong peak. | [4] |
| 500-600 | C-Br stretch | Weak to medium peak. |
¹H NMR:
-
δ 3.5-4.2 ppm (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplicity and exact shift depend on the stereoisomer and chair conformation.
-
δ 3.8-4.5 ppm (m, 1H): Proton attached to the carbon bearing the bromine atom (CH-Br). The multiplicity and exact shift are dependent on the stereoisomer.
-
δ 1.2-2.5 ppm (m, 8H): Cyclohexane ring protons.
¹³C NMR:
-
δ 65-75 ppm: Carbon attached to the hydroxyl group (C-OH).
-
δ 50-60 ppm: Carbon attached to the bromine atom (C-Br).
-
δ 25-40 ppm: Other cyclohexane ring carbons.
Chemical Properties and Reactivity
The chemical behavior of 4-bromocyclohexanol is dictated by the interplay of its alcohol and alkyl bromide functionalities, as well as its stereochemistry.
Oxidation
The secondary alcohol group of 4-bromocyclohexanol can be readily oxidized to a ketone, yielding 4-bromocyclohexanone, a versatile synthetic intermediate.[5][6]
This method offers an environmentally benign alternative to heavy metal-based oxidants.[5]
Materials:
-
4-bromocyclohexanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Glacial acetic acid
-
Sodium hypochlorite (B82951) solution (household bleach, ~8.25%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromocyclohexanol in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the sodium hypochlorite solution dropwise over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocyclohexanone.
Caption: Workflow for the green oxidation of 4-bromocyclohexanol.
PCC is a milder chromium-based oxidizing agent suitable for this transformation.[6]
Materials:
-
4-bromocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of 4-bromocyclohexanol in anhydrous dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain 4-bromocyclohexanone.
Substitution and Elimination Reactions
The stereochemistry of 4-bromocyclohexanol plays a critical role in its substitution and elimination reactions, particularly in the presence of a base.[7][8]
When treated with a base, trans-4-bromocyclohexanol can undergo an intramolecular Sₙ2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the bromine atom from the backside. This results in the formation of a bicyclic ether.[9]
References
- 1. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 9. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
